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Compound Name: S1R agonist 2 hydrochloride

Cat. No.: B12396634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of S1R Agonist
2 Hydrochloride, a selective agonist of the Sigma-1 Receptor (S1R), within the field of

neurology. It details the compound's mechanism of action, summarizes key preclinical data,

outlines relevant experimental protocols, and explores its potential applications in various

neurological disorders.

Introduction to the Sigma-1 Receptor (S1R) and S1R
Agonist 2 Hydrochloride
The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone primarily

located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][2][3]

[4][5] It is not a classical receptor coupled to G-proteins or ion channels but rather acts as an

intracellular signal transducer, modulating a wide array of cellular functions.[5][6] S1R plays a

critical role in maintaining cellular homeostasis, particularly under stress conditions, by

regulating calcium signaling, mitigating ER stress, reducing oxidative stress, and influencing

neuronal plasticity.[1][2][3][7] Its dysfunction has been implicated in numerous neurological

disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, Huntington's

disease, and amyotrophic lateral sclerosis (ALS), as well as ischemic stroke.[1][2][8][9][10]

S1R Agonist 2 Hydrochloride (also known as Compound 8b) is a potent and selective S1R

agonist that has demonstrated significant neuroprotective properties in preclinical studies.[11]
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Its ability to selectively activate S1R makes it a promising candidate for therapeutic intervention

in a range of neurological conditions.

Mechanism of Action
The neuroprotective effects of S1R agonists are mediated through a multi-faceted mechanism

of action initiated by the ligand-induced conformational change of the receptor.

Resting State: Under normal physiological conditions, S1R is in an inactive state, forming a

complex with the binding immunoglobulin protein (BiP), an ER chaperone.[5][6][7]

Agonist Activation: The binding of an agonist, such as S1R Agonist 2 Hydrochloride, or

conditions of cellular stress cause S1R to dissociate from BiP.[5][6][7]

Chaperone Activity and Signal Transduction: Once activated, S1R translocates to other

subcellular compartments where it interacts with and modulates a variety of "client" proteins.

[2][4][5][7][9] This includes:

Calcium Homeostasis: Modulating inositol 1,4,5-trisphosphate (IP3) receptors to stabilize

calcium signaling between the ER and mitochondria.[5][7]

Ion Channel Regulation: Interacting with N-methyl-D-aspartate (NMDA) receptors and

various voltage-gated ion channels to prevent excitotoxicity.[4][7][9]

Neurotrophic Factor Signaling: Potentiating brain-derived neurotrophic factor (BDNF)

signaling pathways, which are crucial for neuronal survival and plasticity.[7][10]

Reduction of Oxidative Stress: Activating defense mechanisms against oxidative stress,

partly through the modulation of the NRF2 pathway.[1][3]
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Caption: General signaling pathway of S1R activation by an agonist.

Preclinical Data for S1R Agonist 2 Hydrochloride
Quantitative data from preclinical studies highlight the compound's potency, selectivity, and

neuroprotective efficacy.

Table 1: Receptor Binding Affinity

Parameter Value Reference

Ki for S1R 1.1 nM [11]

Ki for S2R 88 nM [11]

| Selectivity (S2R/S1R) | 80-fold |[11] |

Table 2: In Vitro Neuroprotective and Neurotrophic Effects
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Assay Cell Line
Treatment/I
nsult

Effective
Concentrati
on

Outcome Reference

Neurite

Outgrowth
-

NGF-
induced

0.1 - 5 µM

Dose-
dependent
increase in
neurite
outgrowth

[11]

Neuroprotecti

on
SH-SY5Y Rotenone 1 µM

Significant

prevention of

cell damage

[11]

| Neuroprotection | SH-SY5Y | NMDA | 0.1 - 5 µM | Neuroprotective effect against NMDA stimuli

|[11] |

Table 3: In Vitro and In Vivo Toxicity Profile

Model System
Concentration
/ Dose

Exposure Time Result Reference

A549, LoVo,

Panc-1 cells
0 - 10 µM 24 - 72 h

No cytotoxicity
observed

[11]

Zebrafish

Embryo
10 µM 120 h

100% embryo

survival
[11]

| Zebrafish Embryo | 50 µM | 120 h | 100% embryo death |[11] |

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments.

This protocol assesses the neuroprotective effect of S1R Agonist 2 Hydrochloride against

NMDA-induced cell death.
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Cell Culture:

Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with

10% FBS, 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for

24 hours.

Compound Pre-treatment:

Prepare stock solutions of S1R Agonist 2 Hydrochloride in DMSO and dilute to final

concentrations (e.g., 0.1, 1, 5 µM) in serum-free medium.

Remove the culture medium from the wells and replace it with medium containing the test

compound or vehicle (DMSO).

Incubate the cells for 24 hours.

NMDA-Induced Insult:

Prepare a solution of NMDA (e.g., 1 mM) and its co-agonist glycine (e.g., 10 µM) in a

magnesium-free buffer (e.g., HBSS).

After the pre-treatment period, expose the cells to the NMDA/glycine solution for 30

minutes. Control wells receive the buffer without NMDA.

Cell Viability Assessment (MTT Assay):

After the insult, wash the cells with PBS and replace the medium with fresh, serum-free

medium.

Incubate for a further 24 hours.

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

Solubilize the resulting formazan crystals by adding DMSO.
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Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed

as a percentage relative to the vehicle-treated control group.

Preparation (Day 1)

Treatment (Day 2)

Assessment (Day 3-4)

Seed SH-SY5Y cells
in 96-well plate

Incubate for 24h

Pre-treat with
S1R Agonist 2 HCl or Vehicle

Incubate for 24h

Induce excitotoxicity
with NMDA/Glycine (30 min)

Wash and replace medium

Incubate for 24h

Assess cell viability
(MTT Assay)

Data Analysis
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Caption: Experimental workflow for a neuroprotection assay.

This protocol measures the effect of S1R Agonist 2 Hydrochloride on promoting neurite

extension, often in the presence of a neurotrophic factor.

Cell Culture:

Seed PC12 cells or SH-SY5Y cells (differentiated with retinoic acid) on plates coated with

an extracellular matrix protein (e.g., collagen or poly-L-lysine).

Allow cells to adhere for 24 hours.

Compound Treatment:

Prepare a low-serum medium containing a suboptimal concentration of Nerve Growth

Factor (NGF) (e.g., 25 ng/mL for PC12 cells).

Add S1R Agonist 2 Hydrochloride at various concentrations (e.g., 0.1, 1, 5 µM) or

vehicle to the NGF-containing medium.

Replace the existing medium with the treatment medium.

Incubation:

Incubate the cells for 48-72 hours to allow for neurite extension.

Imaging and Analysis:

Fix the cells with 4% paraformaldehyde.

Immunostain for a neuronal marker such as β-III tubulin to visualize neurites.

Capture images using a high-content imaging system or fluorescence microscope.

Quantify neurite outgrowth using automated image analysis software. Parameters to

measure include the percentage of cells with neurites, the average neurite length per cell,

and the number of neurite branches.
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Therapeutic Potential in Neurological Disorders
The preclinical profile of S1R Agonist 2 Hydrochloride, combined with the established role of

S1R in neuropathology, suggests broad therapeutic potential.

Neurodegenerative Diseases (AD, PD, HD, ALS): By mitigating ER stress, preventing

excitotoxicity, and reducing oxidative stress, S1R agonists can address common pathological

pathways in these disorders.[2][9] The demonstrated ability to promote neurite outgrowth

suggests potential for restoring neuronal connectivity.[11] Clinical trials with other S1R

agonists like pridopidine and blarcamesine are already underway for these conditions.[2][12]

Ischemic Stroke: S1R activation is known to have neuroprotective effects in the context of

stroke.[1] It can help regulate blood-brain barrier dysfunction, reduce neuroinflammation, and

protect against ischemia-induced neuronal death.[1]

Neuropathic Pain: S1R is implicated in pain modulation, and agonists may help alleviate

conditions like painful diabetic neuropathy by interacting with key receptors and ion channels

involved in pain signaling.[4]

Core Mechanisms of Action

Potential Therapeutic Applications
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Activation of S1R
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Caption: Logical relationship between S1R agonism and neurology applications.
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Conclusion and Future Outlook
S1R Agonist 2 Hydrochloride is a selective and potent S1R agonist with a compelling

preclinical data package supporting its neuroprotective and neurotrophic potential. Its

mechanism of action targets fundamental pathways of cell stress and survival that are

dysregulated in a wide range of debilitating neurological disorders. The compound effectively

protects neurons from excitotoxic and oxidative insults and promotes neurite outgrowth in vitro.

Further preclinical development, including in vivo efficacy studies in animal models of

neurodegeneration and stroke, is warranted to fully elucidate its therapeutic potential.

Pharmacokinetic and long-term safety studies will be critical next steps. Given the promising

clinical progress of other S1R modulators, S1R Agonist 2 Hydrochloride represents a

valuable candidate for development as a novel therapeutic agent for neurological diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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